molecular formula C16H16N2O2 B5589016 4-methyl-N'-(phenylacetyl)benzohydrazide CAS No. 5324-66-3

4-methyl-N'-(phenylacetyl)benzohydrazide

Cat. No.: B5589016
CAS No.: 5324-66-3
M. Wt: 268.31 g/mol
InChI Key: OJKUPDWCPGUCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N'-(phenylacetyl)benzohydrazide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.121177757 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of benzohydrazide derivatives involves reactions with various chemical entities, leading to compounds characterized by NMR spectroscopy and single-crystal X-ray structure studies. These reactions have been utilized to create molecules with potential biological activities, including antimicrobial and cytotoxic effects against certain cancer cells (Asegbeloyin et al., 2014).

Antimicrobial and Anticancer Activities

  • A series of benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials, showing potent activity against specific microbial strains and cancer cell lines. This illustrates the potential of benzohydrazide derivatives in developing new antimicrobial and anticancer agents (Kumar et al., 2017).

Biological Interactions and Mechanisms

  • Research on bovine serum amine oxidase interaction with phenylhydrazine and aromatic hydrazides, including benzohydrazides, has provided insights into the enzyme's half-site reactivity. This research is crucial for understanding the biological roles of these compounds and their potential therapeutic applications (Morpurgo et al., 1992).

Corrosion Inhibition Studies

  • Benzohydrazide derivatives have been studied for their corrosion inhibition properties, highlighting their potential application in protecting metals from corrosion in acidic environments. This research points to the industrial application of these compounds in extending the life of metal structures and components (Singh et al., 2018).

Pharmacological Evaluations

  • The pharmacological evaluation of substituted-N'-(1E)-substituted-phenylmethylidene]benzohydrazide analogs has shown promising antioxidant, anti-inflammatory, and antimicrobial activities. These studies contribute to the development of new therapeutic agents with potential applications in treating various diseases and conditions (Bala et al., 2013).

Properties

IUPAC Name

4-methyl-N'-(2-phenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)16(20)18-17-15(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKUPDWCPGUCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967789
Record name N-(4-Methylbenzoyl)-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-66-3
Record name N-(4-Methylbenzoyl)-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.